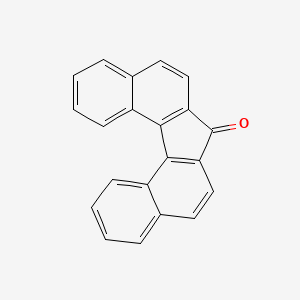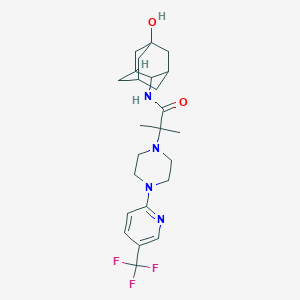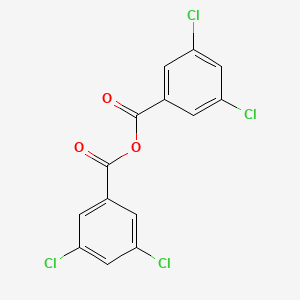
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile is a chemical compound with the molecular formula C17H16ClN3O. It is a derivative of nicotinonitrile, characterized by the presence of a chloro group, a morpholino group, and an o-tolyl group attached to the nicotinonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile, morpholine, and o-toluidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile: This compound shares a similar core structure but differs in the position of the substituents.
2-Chloro-6-morpholino-4-phenylpyridine-3-carbonitrile: This compound has a phenyl group instead of an o-tolyl group, leading to different chemical and biological properties.
Properties
CAS No. |
873443-68-6 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN3O/c1-12-4-2-3-5-13(12)14-10-16(20-17(18)15(14)11-19)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3 |
InChI Key |
QWLSLHLQSZFTHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)
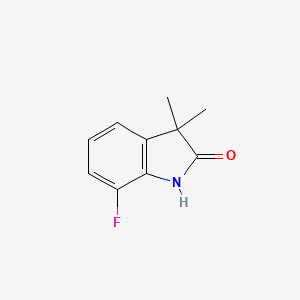
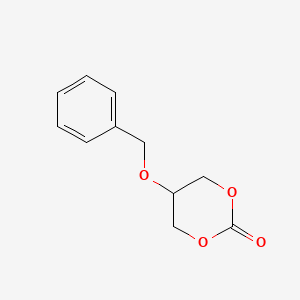
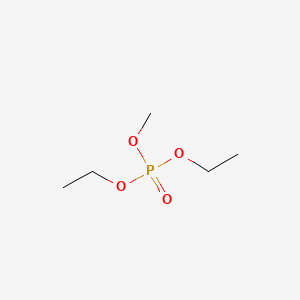
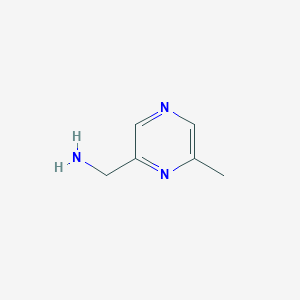

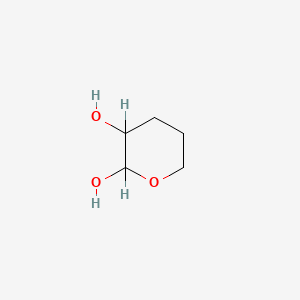
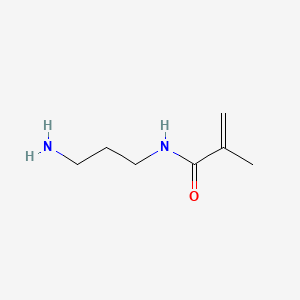
![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)
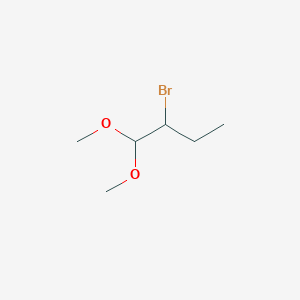
![Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester](/img/structure/B3057970.png)
